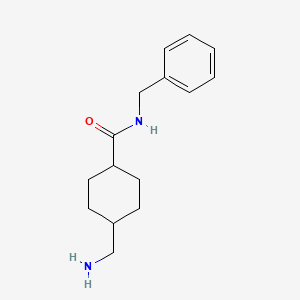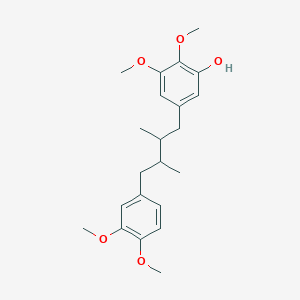
BZ-Tyr-val-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BZ-Tyr-val-NH2, also known as N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide, is a synthetic peptide compound. It is composed of a benzoyl (BZ) group, a tyrosine (Tyr) residue, and a valine (Val) residue, ending with an amide group (NH2). This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BZ-Tyr-val-NH2 typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of tyrosine and valine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reactions: The protected tyrosine is coupled with benzoyl chloride to form the benzoylated tyrosine derivative. This is followed by coupling with the protected valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Synthesis: Depending on the scale, batch reactors or continuous flow systems are used to optimize reaction conditions and improve yield.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
BZ-Tyr-val-NH2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: New acyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
BZ-Tyr-val-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling pathways due to its peptide nature.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and as a precursor for more complex peptide synthesis.
Mécanisme D'action
The mechanism of action of BZ-Tyr-val-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
BZ-Tyr-val-NH2 can be compared with other similar peptide compounds, such as:
BZ-Tyr-ala-NH2: Similar structure but with alanine instead of valine, which may affect its biological activity and stability.
BZ-Tyr-leu-NH2: Contains leucine instead of valine, potentially altering its interaction with molecular targets.
BZ-Tyr-gly-NH2: Glycine substitution may result in different conformational properties and reactivity.
The uniqueness of this compound lies in its specific combination of benzoyl, tyrosine, and valine residues, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C21H25N3O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28) |
Clé InChI |
VSPRQNHBTOQFMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)](/img/structure/B12105292.png)
![2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-](/img/structure/B12105294.png)

![2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid](/img/structure/B12105304.png)

